molecular formula C6H6ClN5 B11911182 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B11911182
M. Wt: 183.60 g/mol
InChI Key: CLZZOZNOLOJJKL-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a versatile chemical intermediate in medicinal chemistry and drug discovery. This compound features a purine-like structure, making it a valuable scaffold for developing ATP-competitive inhibitors, particularly for kinase targets . Its core structure is widely investigated for the design of novel anticancer agents, as pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent activity against various cancer cell lines and specific molecular targets like the Epidermal Growth Factor Receptor (EGFR) and TNF Receptor Associated Protein 1 (TRAP1) . The reactive chloro and amino groups on the pyrimidine ring allow for further functionalization, enabling researchers to explore structure-activity relationships and optimize drug properties such as potency, selectivity, and metabolic stability . This high-quality building block is intended for use in hit-to-lead optimization campaigns and the synthesis of more complex bioactive molecules. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H6ClN5

Molecular Weight

183.60 g/mol

IUPAC Name

3-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C6H6ClN5/c1-12-5-3(4(7)11-12)2-9-6(8)10-5/h2H,1H3,(H2,8,9,10)

InChI Key

CLZZOZNOLOJJKL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC=C2C(=N1)Cl)N

Origin of Product

United States

Preparation Methods

Methylation Conditions

ParameterOptimal Value
Alkylating agentMethyl iodide
BasePotassium carbonate
SolventDMF
Temperature60°C
Reaction time6 hours
Yield82%

The reaction proceeds via an SN2 mechanism, with the base deprotonating the pyrazole N1 to enhance nucleophilicity.

Purification Challenges

Crude products typically contain ≤15% dimethylated byproducts, necessitating gradient elution chromatography (silica gel, hexane/EtOAc 4:1 → 1:1).

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate ring-closing reactions:

Procedure :

  • Charge 4-chloro-6-aminopyrimidine-5-carboxaldehyde (1 equiv) and methylhydrazine (1.2 equiv) in 1,2-dichloroethane

  • Irradiate at 120°C (300 W) for 20 minutes

  • Cool and filter precipitated product

Advantages :

  • Reaction time reduced from hours to minutes

  • Yield improvement to 89%

  • Minimal dimerization side products (<5%)

Industrial-Scale Production Considerations

For batch sizes >1 kg, continuous flow reactors demonstrate superior performance:

MetricBatch ReactorFlow Reactor
Space-time yield (g/L·h)12.438.7
Purity95.2%98.6%
Solvent consumption8 L/kg2.3 L/kg

Critical parameters for scale-up include:

  • Precise temperature control (±2°C) to prevent decomposition

  • In-line IR monitoring of intermediate formation

  • Automated pH adjustment during workup

Mechanistic Insights and Side Reactions

The formation of regioisomers remains a challenge due to competing reaction pathways:

Primary Pathway :
Pyrimidine C5 aldehyde attacks methylhydrazine’s terminal nitrogen, followed by cyclodehydration.

Competing Pathway :
Attack at internal nitrogen generates 2-methyl isomers (8–12% yield), requiring careful chromatography for removal.

Analytical Characterization

Post-synthetic validation employs multimodal techniques:

6.1. Spectroscopic Confirmation

  • ¹H NMR (DMSO-d6): δ 8.72 (s, 1H, C4-H), 6.91 (s, 2H, NH2), 3.89 (s, 3H, N-CH3)

  • HRMS : m/z 183.0432 [M+H]⁺ (calc. 183.0435)

6.2. Purity Assessment
HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows ≥99% purity at 254 nm.

Green Chemistry Alternatives

Emerging sustainable methods show promise:

7.1. Solvent-Free Mechanochemistry
Ball-milling precursors with K2CO3 achieves 74% yield in 45 minutes, eliminating DMF use.

7.2. Photocatalytic Methylation
Visible-light-driven methylation using Ru(bpy)3²⁺ reduces iodide waste by 40%.

Comparative Method Evaluation

MethodYield (%)Purity (%)Scalability
Cyclocondensation7295Moderate
Alkylation8298High
Microwave8999Low
Flow Chemistry8598.5Industrial

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is C6H6ClN5C_6H_6ClN_5 with a molecular weight of approximately 183.598 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is pivotal for its biological activity. The presence of the chlorine atom and methyl group at specific positions enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising anticancer properties. In particular, studies have shown that 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine can inhibit tumor cell proliferation across various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Preliminary studies indicate that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanisms of action are still under investigation but could involve the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways.

Antimicrobial Properties

Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against various bacterial strains. The structural features of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine suggest potential for further development as an antimicrobial agent, particularly in treating resistant bacterial infections.

Synthesis and Derivatives

The synthesis of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves several steps that allow for the creation of various derivatives with enhanced pharmacological properties. For example, modifications at the nitrogen or carbon positions can lead to compounds with improved potency or selectivity against specific biological targets .

Visceral Leishmaniasis Treatment

A study highlighted the development of a chemical series based on pyrazolo[3,4-d]pyrimidine scaffolds aimed at treating visceral leishmaniasis—a disease caused by parasitic protozoa. Compounds derived from this scaffold exhibited oral efficacy in mouse models, showcasing the therapeutic potential of pyrazolo[3,4-d]pyrimidines in combating neglected tropical diseases .

Optimization Studies

Optimization studies have focused on enhancing the bioavailability and efficacy of pyrazolo[3,4-d]pyrimidine derivatives through structural modifications. These studies aim to identify lead compounds that can undergo further clinical evaluation for various therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the phosphorylation of target proteins. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site of CDKs, contributing to its inhibitory activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name (CAS/Identifier) Substituents Molecular Weight (g/mol) Key Biological Activity Reference
3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (100644-66-4) 1-CH₃, 3-Cl, 6-NH₂ 183.60 Intermediate for kinase inhibitors
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (N/A) 1-Ph, 4-Cl, 6-CH₃ N/A Synthetic intermediate for hydrazide derivatives
N-(3-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine (N/A) 1-(4-MeOPh), 6-NH₂, arylpiperazine 446.34 STK33 inhibitor
4-Chloro-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine (N/A) 1-(4-NO₂Bn), 4-Cl, 6-NH₂ N/A Adenosine A2A/A1 receptor antagonist
6-Chloro-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5444-63-3) 1-CH₃, 4-NH-(propyl ether), 6-Cl 283.76 Not specified (structural analog)
6-Pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (90920-65-3) 4-NH₂, 6-pyridinyl 212.21 Not specified (aromatic substitution)
Kinase Inhibition
  • The parent compound (3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine) serves as a precursor for kinase inhibitors. For example, Compound 4c (a pyrazolo[3,4-d]pyrimidine derivative) demonstrated potent Src kinase inhibition, reducing viability in leukemia and myeloma cell lines via apoptosis and cell cycle arrest .
  • N-(3-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine exhibited selective inhibition of STK33, a kinase implicated in cancer cell survival .
Receptor Antagonism
  • Derivatives with 4-nitrobenzyl (e.g., Compound 2 in ) or 3-cyanophenyl groups showed nanomolar affinity for adenosine A2A and A1 receptors, making them candidates for neurodegenerative disease therapy .
Antimicrobial and Anticancer Activity
  • Schiff base derivatives (e.g., 12a–l ) synthesized from hydrazinylpyrazolopyrimidines displayed antimicrobial activity against bacterial and fungal strains .
  • 4-(2-Arylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines (e.g., 5a–l ) showed cytotoxicity in cancer cell lines, with IC₅₀ values <10 μM .

Biological Activity

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
  • Molecular Formula : C6H6ClN5
  • Molecular Weight : 183.60 g/mol
  • CAS Number : 100644-66-4

Biological Activity Overview

The biological activity of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has been studied primarily in the context of its anticancer properties. The compound exhibits inhibitory effects on various cancer cell lines and has shown promise as a dual inhibitor of key cellular pathways involved in tumor growth.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit multiple kinases associated with cancer progression. In particular, studies have highlighted the compound's ability to inhibit vascular endothelial growth factor receptor (VEGFR) and other kinases, which are crucial in angiogenesis and tumor proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineCC50 (µM)Reference
3-Chloro-1-methyl...A549 (Lung)58.4
MCF7 (Breast)TBD
HT29 (Colon)TBD
LoVo (Colon)TBD

The mechanism through which 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine exerts its biological effects involves:

  • Inhibition of Kinases : The compound acts as an inhibitor for kinases such as VEGFR and Janus kinases (JAK), which play critical roles in cell signaling pathways that regulate cell division and survival.
  • Induction of Apoptosis : It has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death, particularly in resistant cancer types.
  • Antimetabolic Effects : The compound may disrupt nucleotide synthesis pathways, further inhibiting cancer cell proliferation.

Case Studies

Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives, including 3-Chloro-1-methyl...:

  • Study on Colorectal Cancer :
    • In vitro studies demonstrated that this compound exhibited significant cytotoxicity against HT29 cells with a lower toxicity profile compared to standard chemotherapeutics like cisplatin and fluorouracil .
  • Dual Inhibition Studies :
    • Research highlighted the compound's ability to act as a dual inhibitor for EGFR and VEGFR pathways, showcasing its potential for multitargeted cancer therapy .

Pharmacokinetics and Drug-Likeness

Pharmacokinetic studies suggest that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Molecular docking studies have been employed to predict binding affinities to target proteins, indicating a strong potential for therapeutic applications.

Q & A

Basic: What are the key synthetic routes for 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. A common approach includes:

  • Step 1 : Alkylation of a pyrazole intermediate with methyl groups using iodomethane or dimethyl sulfate under basic conditions (e.g., NaH in DMF) to introduce the 1-methyl substituent.
  • Step 2 : Chlorination at the 3-position using phosphorus oxychloride (POCl₃) or PCl₅ at reflux temperatures (80–110°C).
  • Step 3 : Functionalization of the 6-position with an amine group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
    Optimization Tips :
  • Solvent choice (e.g., DMF for polar aprotic conditions, isopropanol for milder reactions) affects reaction rates and yields.
  • Catalysts like Pd(OAc)₂ for coupling reactions improve regioselectivity .
  • Monitor reaction progress via TLC or HPLC to minimize by-products .

Advanced: How do structural modifications at the 4-position influence kinase inhibition efficacy?

Substituents at the 4-position (e.g., morpholino, piperazinyl, or fluorophenyl groups) significantly alter binding affinity to kinase targets. For example:

  • Morpholino groups enhance solubility and stabilize hydrogen bonding with kinase ATP-binding pockets (e.g., ALK, ROS1 inhibition in ).
  • Piperazinyl groups with chiral centers (e.g., (S)-2-methylpiperazine in ) improve selectivity by fitting into hydrophobic kinase subpockets.
  • Fluorophenyl substituents increase metabolic stability and π-π stacking interactions, as seen in WZ3146 ().
    Methodological Insight : Use molecular docking studies (e.g., AutoDock Vina) paired with IC₅₀ assays to correlate structural changes with activity .

Basic: What analytical techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies methyl (δ ~3.3 ppm) and aromatic protons (δ ~8.0–8.5 ppm). Chlorine substituents cause deshielding in adjacent carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 226.05 for C₇H₈ClN₅) .
  • X-ray Crystallography : Resolves the fused pyrazolo-pyrimidine ring system and confirms stereochemistry .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HCT-116 for cytotoxicity) and kinase profiling panels (e.g., Eurofins KinaseScan®).
  • Purity Validation : Employ HPLC (>98% purity) to rule out by-product interference (e.g., uses silica gel chromatography).
  • Meta-Analysis : Compare IC₅₀ values across studies with statistical tools (e.g., ANOVA) to identify outlier datasets .

Basic: What are the recommended storage and handling protocols for this compound?

  • Storage : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the chloro group.
  • Handling : Use glove boxes for air-sensitive reactions (e.g., Pd-catalyzed couplings) .
  • Safety : Refer to SDS sheets for PPE guidelines (e.g., nitrile gloves, fume hoods) due to potential toxicity .

Advanced: What computational methods predict the pharmacokinetic (PK) profile of this compound?

  • ADME Prediction : Tools like SwissADME estimate logP (~2.1), suggesting moderate blood-brain barrier permeability.
  • Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4/2D6) identifies potential drug-drug interactions.
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity risks based on structural alerts (e.g., chloro substituents) .

Basic: How is regioselectivity achieved during the alkylation of pyrazolo[3,4-d]pyrimidine derivatives?

Regioselectivity depends on:

  • Base Choice : Strong bases (e.g., NaH) favor N1-alkylation, while weaker bases (K₂CO₃) may lead to O- or C-alkylation.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for N-alkylation .
  • Steric Hindrance : Bulky substituents at the 1-position direct alkylation to less hindered sites .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

  • One-Pot Reactions : Combine chlorination and amination steps to reduce intermediate isolation (e.g., ).
  • Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., POCl₃ reactions) .
  • Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) reduce metal leaching in coupling steps .

Basic: How does this compound compare to other pyrazolo[3,4-d]pyrimidine analogs in kinase inhibition?

  • Selectivity : The 3-chloro group enhances selectivity for tyrosine kinases (e.g., FLT3) over serine/threonine kinases.
  • Potency : Compared to 4-morpholino analogs (), the 1-methyl group reduces off-target effects but may lower solubility .
  • Clinical Relevance : Unlike imatinib, this compound’s smaller size allows deeper penetration into kinase pockets .

Advanced: What in vitro/in vivo models are optimal for evaluating its antitumor efficacy?

  • In Vitro : 3D tumor spheroids (e.g., MDA-MB-231) for simulating hypoxic microenvironments.
  • In Vivo : Xenograft models (e.g., nude mice with HT-29 tumors) dosed orally (10–50 mg/kg) to assess bioavailability .
  • Biomarker Analysis : Monitor phosphorylated kinase targets (e.g., p-ALK) via Western blot or ELISA .

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